molecular formula C44H87NO5 B11927896 heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate

heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate

Cat. No.: B11927896
M. Wt: 710.2 g/mol
InChI Key: RLMRDTCSPQFBQW-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate is a complex lipid molecule featuring a propanolamine headgroup, an octanoate ester, and a branched C17 tail. This compound is primarily used in various scientific research applications due to its unique structural properties and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate involves multiple steps:

    Esterification: The initial step involves the esterification of heptadecanoic acid with 3-hydroxypropylamine under acidic conditions to form heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate.

    Oxidation: The next step involves the oxidation of the hydroxy group to form the corresponding ketone.

    Etherification: The final step involves the etherification of the ketone with nonanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and etherification processes using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester and amine functional groups[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions[][3].

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Scientific Research Applications

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate has several scientific research applications:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the formulation of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate involves its interaction with lipid bilayers and cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate: Similar structure but lacks the nonoxy-oxoheptyl group.

    Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

Uniqueness

Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-41-49-43(47)35-27-21-23-30-38-45(39-32-40-46)37-29-22-17-20-28-36-44(48)50-42(33-25-18-14-11-8-5-2)34-26-19-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

RLMRDTCSPQFBQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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